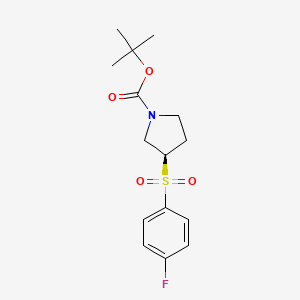
(R)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate, also known as (R)-t-Bu-PFP-Pyr, is a novel small molecule with a number of potential applications in the field of scientific research. This compound is a synthetic derivative of pyrrolidine, a cyclic organic compound containing five carbon atoms. It is a chiral molecule, meaning that it has two non-superimposable mirror images, and (R)-t-Bu-PFP-Pyr is the right-handed enantiomer of the compound. This compound has been studied extensively in recent years due to its unique properties, which make it a valuable tool for researchers in a variety of fields.
Applications De Recherche Scientifique
(R)-t-Bu-PFP-Pyr has a number of potential applications in scientific research. It has been used as a substrate for the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and pharmaceuticals. It has also been used in the synthesis of chiral catalysts and in the preparation of chiral auxiliaries. In addition, this compound has been used in the synthesis of a variety of other compounds, including polymers, dyes, and organic semiconductors.
Mécanisme D'action
The mechanism of action of (R)-t-Bu-PFP-Pyr is not yet fully understood. However, it is believed to be related to its ability to bind to specific targets, such as proteins, enzymes, and receptors. This compound has been shown to interact with a variety of proteins and enzymes, including those involved in the metabolism of drugs, hormones, and other small molecules. It is believed that the binding of this compound to these targets can lead to changes in the activity of these proteins and enzymes, which can in turn lead to changes in the physiological and biochemical processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-t-Bu-PFP-Pyr are not yet fully understood. However, this compound has been shown to have a number of potential effects on the body. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been shown to inhibit the enzyme aromatase, which is involved in the production of estrogens. It has also been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (R)-t-Bu-PFP-Pyr in laboratory experiments has a number of advantages. This compound is relatively easy to synthesize and is readily available in both pure and impure forms. It is also relatively stable in solution and can be stored for long periods of time without degradation. Furthermore, this compound is relatively non-toxic and has been shown to have a low potential for causing adverse effects in laboratory animals.
However, there are also a number of limitations to the use of this compound in laboratory experiments. This compound is not water-soluble, which can make it difficult to work with in aqueous solutions. In addition, this compound is relatively expensive, which can make it difficult to use in large-scale experiments. Finally, this compound is a chiral molecule, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of (R)-t-Bu-PFP-Pyr in scientific research. One potential direction is the development of new synthetic methods for the synthesis of this compound. In addition, this compound could be used in the development of new pharmaceuticals and other small molecules. Furthermore, this compound could be used in the development of new chiral catalysts and chiral auxiliaries. Finally, this compound could be used in the development of new polymers, dyes, and organic semiconductors.
Méthodes De Synthèse
The synthesis of (R)-t-Bu-PFP-Pyr has been studied and optimized by several research groups in recent years. The most common method of synthesis involves the reaction of 4-fluorophenylsulfonyl chloride and pyrrolidine-1-carboxylic acid in the presence of anhydrous tert-butyl alcohol. This reaction is typically carried out in an inert atmosphere at a temperature of 0°C. The reaction proceeds in a highly stereoselective manner, leading to the formation of the desired (R)-t-Bu-PFP-Pyr product in high yields.
Propriétés
IUPAC Name |
tert-butyl (3R)-3-(4-fluorophenyl)sulfonylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDWIHGJVMGGGW-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-dimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B2623256.png)
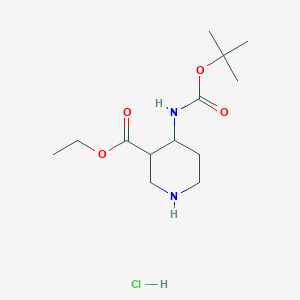
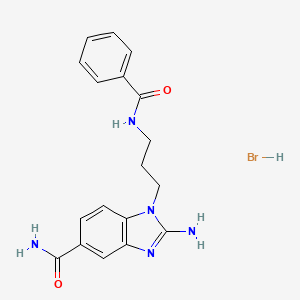

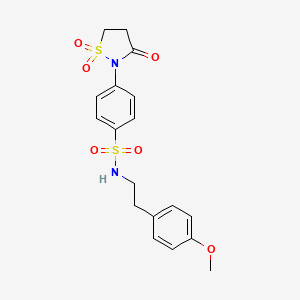
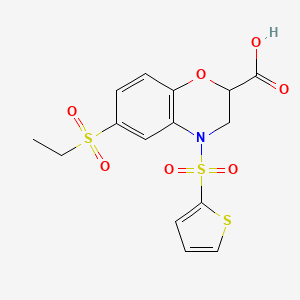
![Methyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2623268.png)

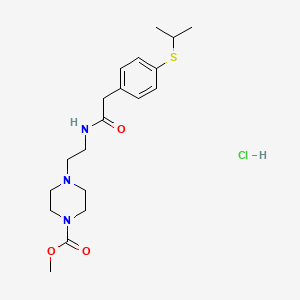
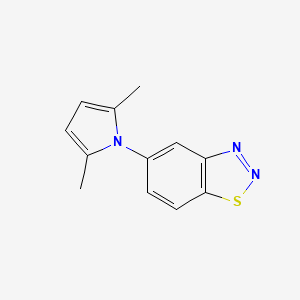
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carboxamide](/img/structure/B2623272.png)
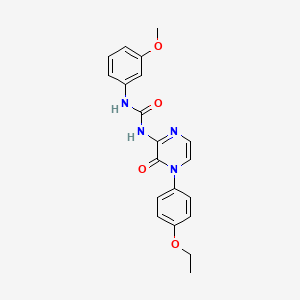

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2623277.png)